

Ethyl 1,2-thiazole-4-carboxylate: Structural Formula & Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Ethyl 1,2-thiazole-4-carboxylate

CAS No.: 165275-43-4

Cat. No.: B3245038

[Get Quote](#)

Executive Summary & Nomenclature Alert

Ethyl 1,2-thiazole-4-carboxylate (CAS: 165275-43-4) is a specialized heterocyclic ester belonging to the isothiazole class. It serves as a critical intermediate in the synthesis of biologically active compounds, particularly in the development of anti-inflammatory agents, antivirals, and agrochemical fungicides (e.g., isotianil analogs).



Critical Nomenclature Distinction

In chemical literature, "thiazole" typically refers to the 1,3-thiazole system.^{[1][2]} The compound discussed here is the 1,2-isomer, correctly termed isothiazole.

Feature	1,2-Thiazole (Isothiazole)	1,3-Thiazole (Thiazole)
Structure	N and S are adjacent (N-S bond).	N and S are separated by one carbon.
Stability	N-S bond is susceptible to reductive cleavage.	Generally more stable; resembles pyridine.
Reactivity	Reacts as a masked 1,3-dicarbonyl equivalent.	Reacts via C2-lithiation or electrophilic substitution.
CAS (Ethyl ester)	165275-43-4	14527-43-6

Structural Analysis & Physicochemical Properties[3]

The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen atom and a sulfur atom in adjacent positions. The 4-carboxylate substitution creates a unique electronic environment, withdrawing electron density from the ring and increasing the acidity of the C3 and C5 protons.

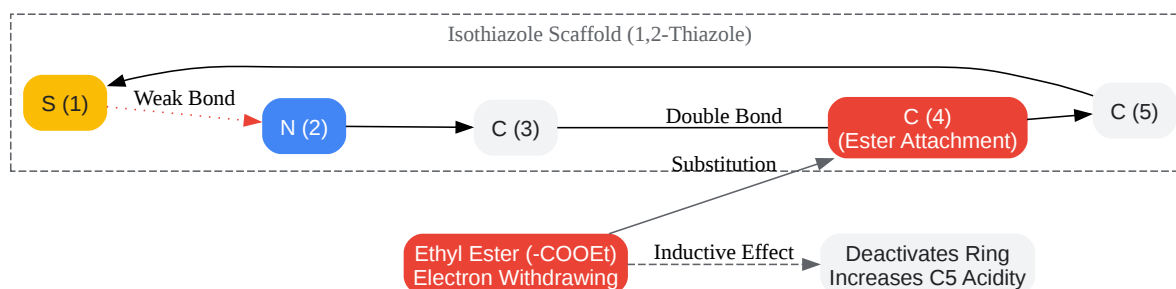
Molecular Specifications

- IUPAC Name: Ethyl isothiazole-4-carboxylate[3]
- Molecular Formula: C₆H₇NO₂S[4]
- Molecular Weight: 157.19 g/mol [3]
- Physical State: Colorless to pale yellow liquid (at RT).
- Solubility: Soluble in DCM, DMSO, Methanol; sparingly soluble in water.

Electronic Structure & Aromaticity

The isothiazole ring possesses 6

-electrons (4 from carbons/nitrogen, 2 from sulfur lone pair), satisfying Hückel's rule. However, the N-S bond is relatively weak (bond energy ~50-60 kcal/mol), making the ring susceptible to nucleophilic attack followed by ring opening, a feature exploited in "ring transformation" syntheses.



[Click to download full resolution via product page](#)

Caption: Structural connectivity of the isothiazole core highlighting the labile N-S bond and the electronic influence of the C4-ester group.

Synthetic Pathways[2][5][6][7]

Constructing the isothiazole ring is more challenging than the 1,3-thiazole ring due to the formation of the N-S bond. Two primary methodologies are employed for the synthesis of the 4-carboxylate derivative.

Method A: Oxidative Cyclization (The "Peet" Method)

This is the most robust route for generating 3,5-disubstituted or unsubstituted isothiazole-4-carboxylates. It involves the oxidative closure of

-amino acrylamides or thiones.

Protocol Logic:

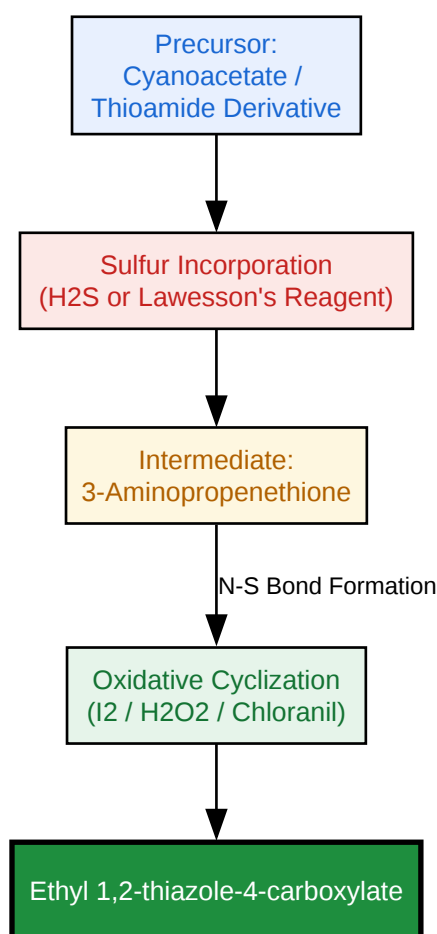
- **Precursor Formation:** Reaction of an alkyl aminocrotonate with thionyl chloride or similar sulfur source.
- **Cyclization:** Oxidation of the intermediate thioamide/enamine using Chloranil, Iodine, or DMSO/I₂.

Method B: Dipolar Cycloaddition (Nitrile Sulfide)

A highly convergent approach involving the [3+2] cycloaddition of a nitrile sulfide (generated in situ) with an alkyne ester.

Reaction Scheme:

- Note: This reaction typically yields a mixture of regioisomers (4-ester vs 5-ester), requiring chromatographic separation.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for isothiazole construction via oxidative cyclization of thio-intermediates.

Reactivity & Medicinal Chemistry Applications[7][8] [9][10]

The N-S Bond Vulnerability

The defining feature of 1,2-thiazoles is the N-S bond. Unlike 1,3-thiazoles, isothiazoles can be reductively cleaved (e.g., using Raney Nickel or NaBH₄) to yield open-chain

-amino enones. This property is utilized to use isothiazoles as "masked" synthons in total synthesis.

Electrophilic & Nucleophilic Substitution

- Electrophilic Substitution: The C4-ester group strongly deactivates the ring. Electrophilic attack (e.g., nitration, halogenation) is difficult and, if it occurs, is directed to the C5 position.
- Nucleophilic Substitution: The C5 position is activated for nucleophilic attack, especially if a leaving group (halogen) is present.

Pharmacophore Utility

The isothiazole-4-carboxylate scaffold is a bioisostere for:

- Nicotinic acid esters: Providing altered solubility and metabolic stability.
- Thiophene-3-carboxylates: Modulating pi-stacking interactions in protein binding pockets.
- Key Drug Classes:
 - Isotianil: An agrochemical fungicide where the isothiazole ring is central to inducing plant defense mechanisms.[5]
 - Kinase Inhibitors: Substituted isothiazoles (often at C3/C5) act as ATP-competitive inhibitors.

Experimental Protocol: Characterization

When handling **Ethyl 1,2-thiazole-4-carboxylate**, verification of the isomer is crucial.

Standard Analytical Data (Predicted/Typical):

- ¹H NMR (CDCl₃, 400 MHz):
 - 1.38 (t, 3H,)
 - 4.35 (q, 2H,)
 - 9.30 (s, 1H, C3-H) — Distinctive downfield shift due to N-adjacency.
 - 8.75 (s, 1H, C5-H) — Slightly less deshielded than C3.
- IR Spectrum:
 - Strong Carbonyl stretch () at ~1715-1725 cm⁻¹.
 - C=N stretch at ~1500 cm⁻¹.

References

- Sigma-Aldrich. (2023). Isothiazole-4-carboxylic acid ethyl ester Product Sheet. CAS: 165275-43-4.[3] [Link](#)
- PubChem. (2023). Ethyl isothiazole-4-carboxylate Compound Summary. National Library of Medicine. [Link](#)
- Clerici, F., et al. (1996). "General Synthesis of Isothiazoles from Nitrile Sulfides". Tetrahedron, 52(20), 7183-7200. (Foundational work on [3+2] cycloaddition for this scaffold).
- Peet, N. P., et al. (1986). "Synthesis of isothiazoles and their use as masked 1,3-dicarbonyl compounds". Journal of Heterocyclic Chemistry, 23(1), 129-134.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. tandfonline.com \[tandfonline.com\]](https://www.tandfonline.com)
- [2. tandfonline.com \[tandfonline.com\]](https://www.tandfonline.com)
- [3. Isothiazole-4-carboxylic acid ethyl ester | 165275-43-4 \[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- [4. chemsynthesis.com \[chemsynthesis.com\]](https://www.chemsynthesis.com)
- [5. thieme-connect.com \[thieme-connect.com\]](https://www.thieme-connect.com)
- To cite this document: BenchChem. [Ethyl 1,2-thiazole-4-carboxylate: Structural Formula & Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3245038/docs#ethyl-1-2-thiazole-4-carboxylate-structural-formula-technical-guide\]](https://www.benchchem.com/product/b3245038/docs#ethyl-1-2-thiazole-4-carboxylate-structural-formula-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check